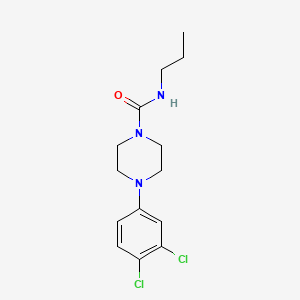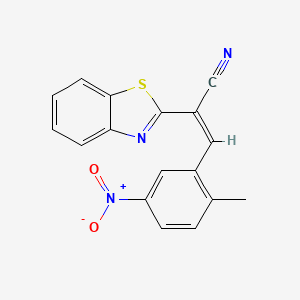
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it a promising candidate for scientific research.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may work by disrupting the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile has been found to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been found to inhibit the growth of fungal strains by disrupting their cell membrane. It has also been reported to have low toxicity towards normal cells, making it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile is its high yield and good purity when synthesized using the reported method. Moreover, this compound has been found to have low toxicity towards normal cells, making it a promising candidate for further research. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Moreover, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, the potential applications of this compound in the field of metal ion detection and as an antifungal agent can be explored further. Finally, the in vivo efficacy and safety of this compound need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile is a promising compound with potential applications in various scientific fields. Its unique properties make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole with 3-bromo-4-fluorobenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acrylonitrile in the presence of sodium ethoxide to obtain the final product. This method has been reported to yield a high percentage of the desired product with good purity.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile has been found to have potential applications in various scientific fields. It has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been found to have antifungal activity against various fungal strains. Moreover, it has been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFN3/c17-12-8-10(5-6-13(12)18)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H,(H,20,21)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYWTGDNHMAHMI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=C(C=C3)F)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5295646.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5295657.png)
![2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5295661.png)
![4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5295666.png)
![7-(2,6-difluoro-3-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5295672.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5295684.png)

![3-{2-[(2-hydroxyethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5295694.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(trifluoromethyl)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5295695.png)
![2-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5295697.png)

![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)